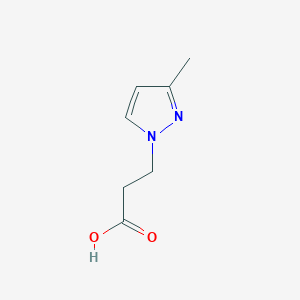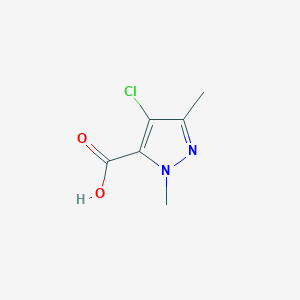![molecular formula C21H14F4N4O2 B187834 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 5846-72-0](/img/structure/B187834.png)
5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division. It can also inhibit the activity of enzymes involved in glucose metabolism, which can improve glucose tolerance. Additionally, it can inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide include the inhibition of cell growth and division, improved glucose tolerance, and neuroprotection. Studies have shown that this compound can inhibit the growth of cancer cells and improve glucose tolerance in diabetic animals. Additionally, it can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments include its potential as a therapeutic agent for various diseases and its ability to inhibit the activity of enzymes and signaling pathways. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are many future directions for research on 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. These include further studies on its mechanism of action, potential side effects, and optimal dosage for therapeutic use. Additionally, research can be conducted on its potential use in combination with other drugs for the treatment of various diseases. Finally, studies can be conducted on its potential as a diagnostic tool for the detection of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves a multistep process. The first step involves the reaction of 2-hydroxy-5-methylbenzoic acid with thionyl chloride to form 2-chloro-5-methylbenzoic acid. The second step involves the reaction of 2-chloro-5-methylbenzoic acid with 4-fluoroaniline to form 5-(4-fluorophenyl)-2-chloro-N-(2-hydroxy-5-methylphenyl)benzamide. The third step involves the reaction of 5-(4-fluorophenyl)-2-chloro-N-(2-hydroxy-5-methylphenyl)benzamide with trifluoromethylpyrazole to form 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide.
Applications De Recherche Scientifique
5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been found to have potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-diabetic properties and can improve glucose tolerance. Additionally, it has been found to have neuroprotective properties and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Propriétés
Numéro CAS |
5846-72-0 |
|---|---|
Nom du produit |
5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
Formule moléculaire |
C21H14F4N4O2 |
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H14F4N4O2/c1-11-2-7-17(30)15(8-11)27-20(31)16-10-19-26-14(12-3-5-13(22)6-4-12)9-18(21(23,24)25)29(19)28-16/h2-10,30H,1H3,(H,27,31) |
Clé InChI |
LMLIEECDZMACRE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)F)C(F)(F)F |
SMILES canonique |
CC1=CC(=C(C=C1)O)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



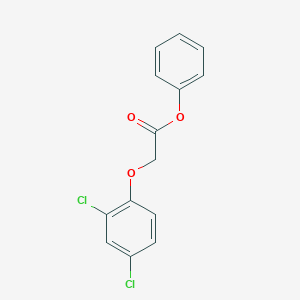
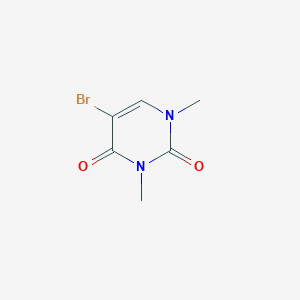
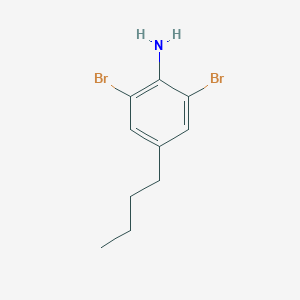
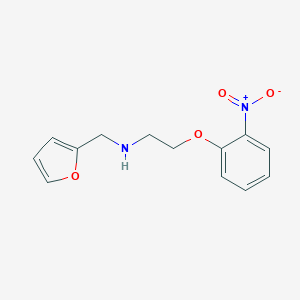

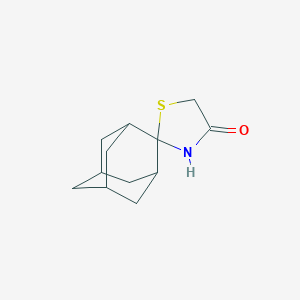
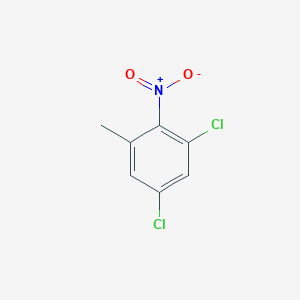

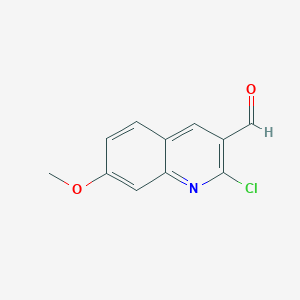
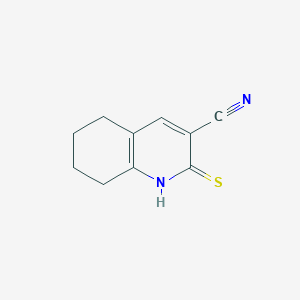
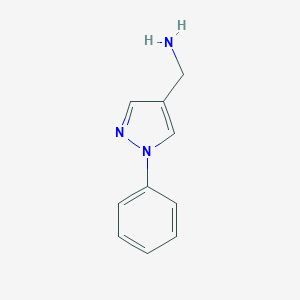
![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)
